molecular formula C23H24N2O4 B11383174 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one

Cat. No.: B11383174
M. Wt: 392.4 g/mol
InChI Key: YWMNMGNRQXAFOL-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a chromenone core, which is a common structural motif in many bioactive molecules, and a piperazine moiety, which is often associated with pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. For instance, 4-methoxyphenylpiperazine can be synthesized by reacting 4-methoxyaniline with ethylene glycol in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the chromenone core with the piperazine derivative. This can be achieved through a carbodiimide-mediated coupling reaction, where the carboxyl group of the chromenone reacts with the amine group of the piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperazine moiety.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromenone core may also interact with various enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one: Similar structure but with a different substitution pattern on the phenyl ring.

    2-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The unique combination of the chromenone core and the 4-methoxyphenylpiperazine moiety in 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one provides it with distinct pharmacological properties. The methoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes, potentially enhancing its bioavailability and efficacy.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to materials science.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5,7-dimethylchromen-4-one

InChI

InChI=1S/C23H24N2O4/c1-15-12-16(2)22-19(26)14-21(29-20(22)13-15)23(27)25-10-8-24(9-11-25)17-4-6-18(28-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3

InChI Key

YWMNMGNRQXAFOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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